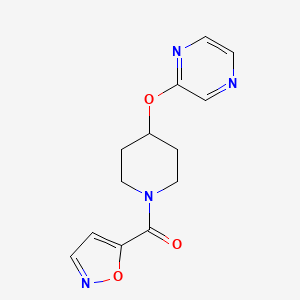

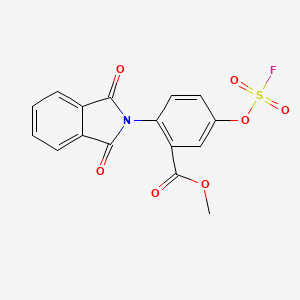

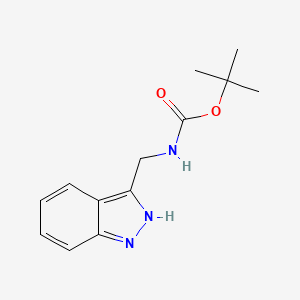

2-chloro-N-(furan-2-ylmethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 2-chloro-N-(furan-2-ylmethyl)aniline are not available, a related compound, N-(Furan-2-ylmethyl)furan-2-carboxamide, has been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis

Compounds with the same murcko framework as N-(furan-2-ylmethyl)aniline can undergo acylation reactions, where an acyl group (e.g., acetyl, benzoyl) is added to the nitrogen atom of the aniline group .科学的研究の応用

Corrosion Inhibition

2-Chloro-N-(furan-2-ylmethyl)aniline and related furan derivatives have been investigated for their corrosion inhibition properties. A study on the adsorption and inhibitive properties of a new heterocyclic furan Schiff base, which is structurally related to 2-chloro-N-(furan-2-ylmethyl)aniline, demonstrated its effectiveness as a corrosion inhibitor for copper in hydrochloric acid solutions. The compound showed good inhibition efficiency, with adsorption following the Langmuir isotherm. Surface characterization techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FT-IR) confirmed the adsorption on copper surfaces. Quantum chemical calculations indicated that the inhibitor's effectiveness might be due to large negative charges in nitrogen and oxygen atoms, facilitating strong adsorption on the metal surface (Issaadi, Douadi, & Chafaa, 2014).

Photocatalysis and Environmental Degradation

Compounds similar to 2-chloro-N-(furan-2-ylmethyl)aniline have been studied in the context of environmental degradation, particularly in photocatalytic processes aimed at decomposing chlorinated anilines, which are common pollutants. Research on the TiO2-induced photocatalysis of chlorinated aniline (specifically, 2-chloroaniline) under UV light demonstrated that the reaction rate could be enhanced by introducing low levels of H2O2. The study highlighted the importance of solution pH and peroxide concentration, revealing that pH is a critical parameter affecting the degradation rate. This research suggests potential environmental applications for similar compounds in the removal of hazardous substances from water (Chu, Choy, & So, 2007).

Organic Synthesis and Chemical Reactions

The chemical reactivity of furan derivatives, including those structurally related to 2-chloro-N-(furan-2-ylmethyl)aniline, has been explored in various synthetic applications. For example, reactions of N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene, leading to the formation of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole and 7-fluorofuro[3,2-c]pyridine derivatives, demonstrate the versatility of furan-based compounds in synthetic chemistry. Such reactions offer pathways to synthesize novel heterocyclic structures, which could have implications in the development of new materials or pharmaceutical compounds (Voznyi, Novikov, & Khlebnikov, 2005).

特性

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLFBUOESSYUET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(furan-2-ylmethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)

![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)

![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2673081.png)

![tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B2673082.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2673084.png)